
Chloro(diheptyl)methylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloro(diheptyl)methylsilane is an organosilicon compound that belongs to the class of silanes Silanes are compounds that contain silicon atoms bonded to hydrogen, alkyl, or aryl groups this compound is characterized by the presence of a chlorine atom, two heptyl groups, and a methyl group attached to a silicon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(diheptyl)methylsilane typically involves the reaction of diheptylmethylsilane with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane product. The general reaction can be represented as follows:
[ \text{Diheptylmethylsilane} + \text{Chlorinating Agent} \rightarrow \text{this compound} + \text{By-products} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the product.
化学反应分析
Types of Reactions
Chloro(diheptyl)methylsilane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as alcohols, amines, or thiols, leading to the formation of corresponding silane derivatives.
Hydrosilylation: The compound can participate in hydrosilylation reactions with alkenes or alkynes, resulting in the addition of the silicon-hydrogen bond across the carbon-carbon multiple bond.
Reduction: this compound can be reduced to diheptylmethylsilane using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as triethylamine (Et₃N) or pyridine to neutralize the hydrogen chloride (HCl) by-product.
Hydrosilylation: Catalyzed by transition metal complexes such as platinum or rhodium catalysts.
Reduction: Performed under anhydrous conditions to prevent hydrolysis of the silane product.
Major Products Formed
Substitution Reactions: Formation of alkoxysilanes, aminosilanes, or thiolsilanes.
Hydrosilylation: Formation of organosilicon compounds with Si-C bonds.
Reduction: Formation of diheptylmethylsilane.
科学研究应用
Chloro(diheptyl)methylsilane has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds. It is also employed in the modification of surfaces to impart hydrophobic properties.
Biology: Utilized in the preparation of silicon-based biomaterials and as a reagent in the synthesis of bioactive molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Applied in the production of specialty coatings, adhesives, and sealants. It is also used in the fabrication of electronic materials and components.
作用机制
The mechanism of action of Chloro(diheptyl)methylsilane involves its reactivity with various nucleophiles and electrophiles. The silicon atom in the compound is electrophilic due to the presence of the chlorine atom, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in a wide range of chemical transformations, leading to the formation of diverse organosilicon products.
相似化合物的比较
Similar Compounds
Chlorotrimethylsilane: Contains three methyl groups attached to the silicon atom and a chlorine atom. It is widely used as a silylating agent in organic synthesis.
Chlorodimethylsilane: Contains two methyl groups and a chlorine atom attached to the silicon atom. It is used in the synthesis of various organosilicon compounds.
Chlorodiphenylsilane: Contains two phenyl groups and a chlorine atom attached to the silicon atom. It is employed in the preparation of silicon-based materials.
Uniqueness
Chloro(diheptyl)methylsilane is unique due to the presence of two heptyl groups, which impart distinct hydrophobic properties and influence its reactivity compared to other chlorosilanes. The longer alkyl chains can affect the solubility, boiling point, and overall chemical behavior of the compound, making it suitable for specific applications where these properties are desired.
属性
CAS 编号 |
53053-77-3 |
|---|---|
分子式 |
C15H33ClSi |
分子量 |
276.96 g/mol |
IUPAC 名称 |
chloro-diheptyl-methylsilane |
InChI |
InChI=1S/C15H33ClSi/c1-4-6-8-10-12-14-17(3,16)15-13-11-9-7-5-2/h4-15H2,1-3H3 |
InChI 键 |
LGKNSHOZFHZREQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC[Si](C)(CCCCCCC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


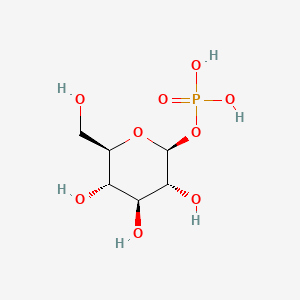
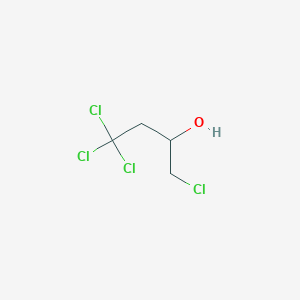
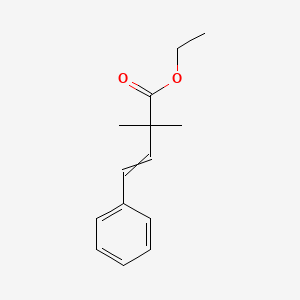
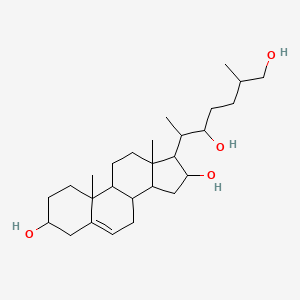
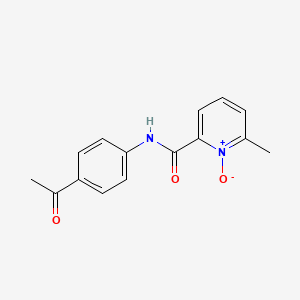



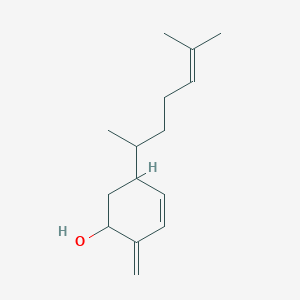


![[1,1'-Biphenyl]-4-yl (heptyloxy)acetate](/img/structure/B14631492.png)


